molecular formula C9H11NO3 B1585105 5-Methoxy-1,3-dimethyl-2-nitrobenzene CAS No. 61019-03-2

5-Methoxy-1,3-dimethyl-2-nitrobenzene

Cat. No. B1585105
CAS RN: 61019-03-2
M. Wt: 181.19 g/mol
InChI Key: IGRJLJWPPSJVTG-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Methoxy-1,3-dimethyl-2-nitrobenzene is 1S/C9H11NO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3 . This indicates the presence of a methoxy group (-OCH3), two methyl groups (-CH3), and a nitro group (-NO2) on a benzene ring.


Physical And Chemical Properties Analysis

5-Methoxy-1,3-dimethyl-2-nitrobenzene is a solid at room temperature . The theoretical density is 1.148 g/cm3 . The compound has a refractive index of 1.534 . The boiling point is 295.6 °C at 760 mmHg .

Scientific Research Applications

Chemical Reactions and Synthesis

5-Methoxy-1,3-dimethyl-2-nitrobenzene, a methoxybenzene derivative, has been studied in various chemical reactions. Research by Otsuji, Yabune, and Imoto (1969) demonstrated its formation in reactions involving dimethyl 4-methoxyphthalate and dimethyl phthalate (Otsuji et al., 1969). Another study by Fun et al. (1997) reported on the structural characteristics of similar methoxybenzenes, shedding light on their potential applications in material science and crystallography (Fun et al., 1997).

Chemical Properties and Interactions

Kawakami and Suzuki (2000) explored the methoxylation of nitroarenes and nitroazaarenes, providing insights into the chemical behavior of methoxy derivatives like 5-Methoxy-1,3-dimethyl-2-nitrobenzene (Kawakami & Suzuki, 2000). Alekperov et al. (1994) studied the photo-deoxygenation of heterocyclic N-oxides, which can be relevant for understanding the photoreactive properties of similar compounds (Alekperov et al., 1994).

Polymerization and Material Synthesis

Smith and Tighe (1981) investigated the polymerization of 5-phenyl-1,3-dioxolan-2,4-dione, which can provide insights into the potential of similar compounds in polymer science (Smith & Tighe, 1981). Similarly, the work by Kobayashi, Okimoto, and Imakura (1982) on the cleavage of the methylenedioxy ring in aromatic compounds could be relevant for understanding the chemical behavior of 5-Methoxy-1,3-dimethyl-2-nitrobenzene in complex organic syntheses (Kobayashi et al., 1982).

Atmospheric Chemistry and Environmental Applications

Lauraguais et al. (2014) studied the atmospheric reactivity of methoxyphenols, which could provide insights into the environmental impact and atmospheric behavior of similar methoxybenzene derivatives like 5-Methoxy-1,3-dimethyl-2-nitrobenzene (Lauraguais et al., 2014).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-methoxy-1,3-dimethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRJLJWPPSJVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209897
Record name Benzene, 5-methoxy-1,3-dimethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1,3-dimethyl-2-nitrobenzene

CAS RN

61019-03-2
Record name Benzene, 5-methoxy-1,3-dimethyl-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061019032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 5-methoxy-1,3-dimethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-dimethyl-4-nitrophenol (33.43 g), methyl p-toluene sulfonate (40.97 g) and K2CO3 (31.79 g) are stirred at reflux in 200 ml of acetone for four and one half hours and then stirred at R.T. overnight. The reaction mixture is filtered to give a dark amber filtrate. The filtrate is concentrated in vacuo to a yellowish brown solid which is dissolved in ethyl acetate washed with saturated aqueous sodium chloride, dried and concentrated in vacuo. The concentrate is distilled (87°-104° C./0.10 mm) to give a yellow waxy looking solid. The solid is dissolved in hot ethanol and recrystallized, M.P. 50°-52° C.
Quantity
33.43 g
Type
reactant
Reaction Step One
Quantity
40.97 g
Type
reactant
Reaction Step One
Name
Quantity
31.79 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Fan, H Sun, X Peng - Chemistry–A European Journal, 2018 - Wiley Online Library
Photoactivated DNA interstrand cross‐linking agents have a wide range of biological applications. Recently, several aryl boronates have been reported to induce DNA interstrand cross‐…
H Fan - 2018 - search.proquest.com
This thesis focuses on investigating the reactivity of DNA towards a wide variety of aromatic compounds as novel DNA cross-linking agents and exploring their biomedical applications. …
Number of citations: 2 search.proquest.com

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